[3-(2,4-Dinitroanilino)phenyl]methanol
Description
[3-(2,4-Dinitroanilino)phenyl]methanol (CAS synonyms: ZINC03877458, AC1MCWZ1, MolPort-001-493-046) is a nitroaromatic compound featuring a phenylmethanol backbone substituted with a 2,4-dinitroanilino group at the meta position.
Properties
CAS No. |
301326-28-3 |
|---|---|
Molecular Formula |
C13H11N3O5 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
[3-(2,4-dinitroanilino)phenyl]methanol |
InChI |
InChI=1S/C13H11N3O5/c17-8-9-2-1-3-10(6-9)14-12-5-4-11(15(18)19)7-13(12)16(20)21/h1-7,14,17H,8H2 |
InChI Key |
HMLQAZXLVANBQI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-2-(2,4-dinitroanilino)phenol
- Structure: A phenol derivative with a chlorine substituent at position 4 and a 2,4-dinitroanilino group at position 2.
- Key Differences: Functional Group: The hydroxyl (-OH) group in phenol derivatives enhances hydrogen bonding but reduces lipophilicity compared to the methanol (-CH2OH) group in the target compound. Substituent Effects: The chlorine atom increases molecular weight (MW: 323.68 g/mol) and may enhance stability via steric hindrance .
- Applications : Primarily studied for its hazardous properties (GHS classification: toxic if inhaled) .
2-(2',4'-Dinitroanilino)-1-propanol
- Structure: A propanol chain substituted with a 2,4-dinitroanilino group.
- Key Differences: Backbone: The aliphatic propanol chain increases flexibility and hydrophilicity compared to the rigid phenylmethanol structure.
- Synthesis: Prepared via reaction of 2,4-dinitrobenzenesulfonate with 2-amino-1-propanol .
2-Chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone
- Structure: A naphthoquinone core with chlorine and 2,4-dinitroanilino substituents.
- Key Differences: Aromatic System: The naphthoquinone backbone introduces conjugated π-bonds, enhancing redox activity. Reactivity: Chlorine at position 2 facilitates nucleophilic substitution reactions, unlike the methanol group in the target compound .
- Applications : Explored in synthetic chemistry for radical alkylation and bromomethylation reactions .
DAMP (3-(2,4-Dinitroanilino)-3'-amino-N-methyldipropylamine)
- Structure: A tertiary amine with a 2,4-dinitroanilino group and a methyl-dipropylamine chain.
- Key Differences: Ionization: The tertiary amine allows DAMP to act as a weak base, accumulating in acidic intracellular compartments (e.g., lysosomes) for electron microscopy studies . Applications: Widely used in immunocytochemistry to map pH gradients in cells .
Comparative Analysis Table
Research Findings and Trends
- Electron-Withdrawing Effects: The 2,4-dinitroanilino group consistently enhances electrophilicity across all compounds, facilitating reactions with nucleophiles (e.g., amines, thiols) .
- Biological Applications : DAMP’s tertiary amine structure enables pH-dependent cellular localization, unlike the target compound’s primary alcohol, which lacks ionization under physiological conditions .
- Safety Profiles: Compounds with nitro groups (e.g., 4-chloro-2-(2,4-dinitroanilino)phenol) often exhibit toxicity, necessitating careful handling .
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